2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide
Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C25H21FN6O and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.17608748 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of carboxamide derivatives that have been synthesized and studied for their chemical properties and potential applications. For example, studies have shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the versatility and potential of carboxamide compounds in generating potent cytotoxins with significant inhibitory properties against various cancer cell lines. These compounds have demonstrated efficacy in in vivo models, suggesting their potential as therapeutic agents (Deady et al., 2003).
Potential Therapeutic Applications
Cancer Research : The carboxamide derivatives, including structures similar to the compound , have been explored for their cytotoxic activity against cancer cell lines. These compounds have shown promise in preclinical models for their growth-inhibitory properties, with some derivatives demonstrating curative potential in mouse models of colon cancer, thus highlighting the potential application of these compounds in cancer therapy (Deady et al., 2003).
Enzyme Inhibition : Other studies have focused on optimizing quinoline carboxamides as selective inhibitors for specific enzymes like the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in disease-relevant models when combined with DNA damage-inducing agents, suggesting their utility in targeted cancer therapies (Degorce et al., 2016).
Antibacterial and Antifungal Applications : Beyond oncology, certain derivatives have demonstrated antibacterial and antifungal activities, indicating the potential of quinoline carboxamide compounds in addressing infectious diseases. This broad-spectrum antimicrobial activity further underscores the versatility of these compounds in medical research (Holla et al., 2006).
Antitubercular Activity : The compound's derivatives have also been investigated for their antitubercular properties, with some showing potent activity against Mycobacterium tuberculosis. This suggests the potential application of these compounds in developing new treatments for tuberculosis, a significant global health challenge (Kantevari et al., 2011).
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O/c1-2-31-15-18(12-27-31)24-11-22(21-8-3-4-9-23(21)30-24)25(33)29-20-13-28-32(16-20)14-17-6-5-7-19(26)10-17/h3-13,15-16H,2,14H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZMZIXMWBWFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN(N=C4)CC5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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